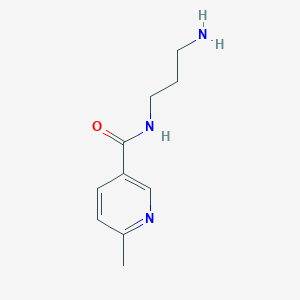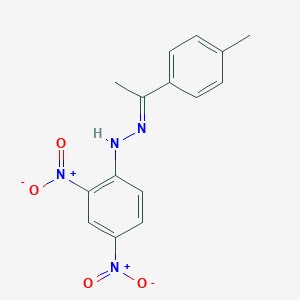
Ethanone, 1-(4-methylphenyl)-, (2,4-dinitrophenyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-(4-methylphenyl)-, (2,4-dinitrophenyl)hydrazone, commonly known as DNP, is a chemical compound that has been used in scientific research for over a century. DNP is a yellow crystalline powder that is soluble in water and organic solvents. It is a potent uncoupler of oxidative phosphorylation and has been used to study energy metabolism in various organisms.
作用机制
DNP uncouples oxidative phosphorylation by disrupting the proton gradient across the inner mitochondrial membrane. This leads to an increase in oxygen consumption and a decrease in ATP production. DNP achieves this by acting as a protonophore, allowing protons to freely diffuse across the mitochondrial membrane.
生化和生理效应
DNP has been shown to increase metabolic rate and oxygen consumption in various organisms. It has also been shown to decrease ATP production and increase heat production. DNP has been used as a weight loss supplement due to its ability to increase metabolic rate, but its use for this purpose is highly discouraged due to the potential for serious side effects.
实验室实验的优点和局限性
DNP has been used in a variety of laboratory experiments to study energy metabolism and the effects of uncoupling on various organisms. Its advantages include its potency as an uncoupler and its ability to be used in a wide range of organisms. However, its use is limited by its potential toxicity and the need for careful handling and disposal.
未来方向
There are several potential future directions for research involving DNP. One area of interest is the development of new uncoupling agents that are less toxic and more specific in their effects. Another area of interest is the use of DNP as a tool for studying the effects of environmental stressors on energy metabolism in organisms. Finally, there is potential for the development of new therapies for metabolic disorders based on the use of uncoupling agents like DNP.
合成方法
DNP can be synthesized by the reaction of 4-methylacetophenone with 2,4-dinitrophenylhydrazine in the presence of a catalyst such as sulfuric acid. The resulting product is then purified by recrystallization.
科学研究应用
DNP has been used in scientific research to study the mechanisms of energy metabolism in various organisms, including bacteria, plants, and animals. It has been used to investigate the role of oxidative phosphorylation in cellular respiration and to study the effects of uncoupling on energy production. DNP has also been used to study the effects of environmental stressors on energy metabolism in organisms.
属性
CAS 编号 |
1237-49-6 |
|---|---|
产品名称 |
Ethanone, 1-(4-methylphenyl)-, (2,4-dinitrophenyl)hydrazone |
分子式 |
C15H14N4O4 |
分子量 |
314.3 g/mol |
IUPAC 名称 |
N-[(E)-1-(4-methylphenyl)ethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C15H14N4O4/c1-10-3-5-12(6-4-10)11(2)16-17-14-8-7-13(18(20)21)9-15(14)19(22)23/h3-9,17H,1-2H3/b16-11+ |
InChI 键 |
WGLLCRUBMCOPKD-LFIBNONCSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C |
SMILES |
CC1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
规范 SMILES |
CC1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
其他 CAS 编号 |
1237-49-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



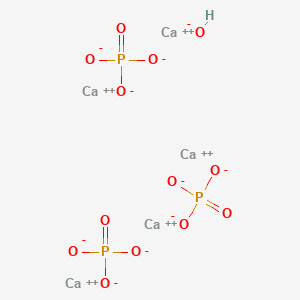
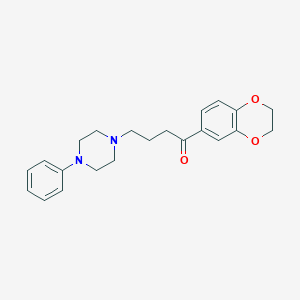
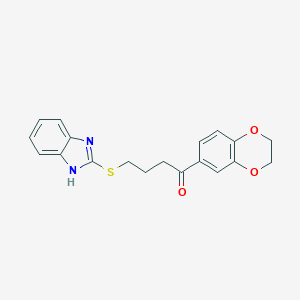
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B223627.png)
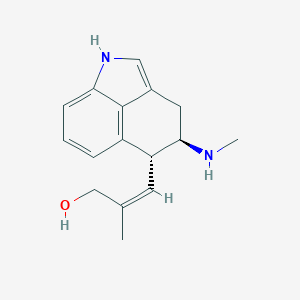
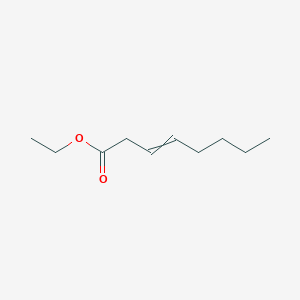
![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)
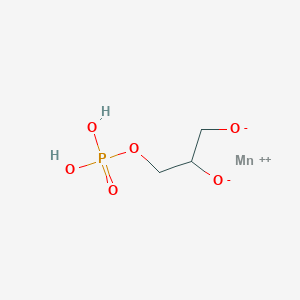
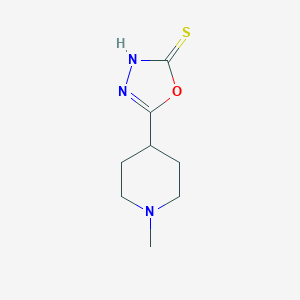
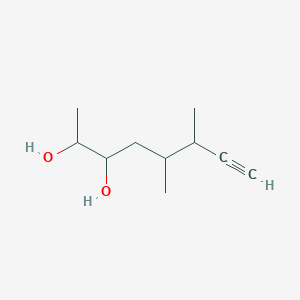

![4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol](/img/structure/B223819.png)
![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol](/img/structure/B223820.png)
